molecular formula C18H34O6 B1209128 Sorbitan laurate CAS No. 16287-68-6

Sorbitan laurate

Cat. No. B1209128
CAS RN: 16287-68-6
M. Wt: 346.5 g/mol
InChI Key: LWZFANDGMFTDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorbitan laurate, also known as span 20 or E493, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Sorbitan laurate is considered to be a practically insoluble (in water) and relatively neutral molecule. Sorbitan laurate has been primarily detected in urine. Within the cell, sorbitan laurate is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Transdermal Drug Delivery

Sorbitan laurate is utilized in innovative formulations for transdermal drug delivery. Research has shown its effectiveness in ionic liquid-assisted non-aqueous microemulsions, stabilizing blends with other surfactants for the enhanced transdermal delivery of sparingly soluble drugs. This application demonstrates its potential in facilitating the delivery of therapeutic agents through the skin, offering an alternative route for drug administration (Moniruzzaman et al., 2010).

Enhancing Drug Solubility

In pharmaceutical research, sorbitan laurate has been identified as a key component in the development of microemulsions that enhance the solubility of poorly water-soluble drugs. Its role in these systems can significantly impact the bioavailability of drugs, making it a valuable tool for improving drug formulations (Uchino et al., 2014).

Nanoparticle Synthesis

Sorbitan laurate has been involved in the synthesis of nanoparticles, particularly in the preparation of copper-based nanoparticles aimed at agricultural applications. These nanoparticles exhibit potential as agrochemicals, offering an innovative approach to plant disease management and crop protection (Giannousi et al., 2013).

Organogel Development

The compound has been explored for its utility in developing organogels for topical delivery of antimicrobial agents. Sorbitan laurate, in combination with other materials like sorbitan monostearate, has shown promise in forming stable organogels that can effectively deliver antimicrobials to targeted sites, highlighting its potential in topical therapeutic applications (Singh et al., 2015).

Coating Efficiency Improvement

In the food industry, sorbitan laurate's surfactant properties have been applied to improve the efficiency of protein-based coatings on hydrophobic surfaces. This application underscores its potential in enhancing food packaging technologies, contributing to the extension of shelf life and the maintenance of food quality (Lin & Krochta, 2005).

properties

IUPAC Name

[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZFANDGMFTDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324260
Record name 3,6-Anhydro-1-O-dodecanoylhexitol
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Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS]
Record name Sorbitan monolaurate
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Product Name

Sorbitan laurate

CAS RN

16287-68-6, 5959-89-7, 1338-39-2
Record name NSC406169
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Record name D-Glucitol, 1,4-anhydro-, 6-dodecanoate
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Record name 1,4-anhydro-D-glucitol 6-dodecanoate
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Record name Sorbitan laurate
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Record name Sorbitan laurate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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